methyl(1H-pyrazol-4-ylmethyl)amine dihydrochloride
Description
Methyl(1H-pyrazol-4-ylmethyl)amine dihydrochloride is a secondary amine compound featuring a pyrazole ring substituted with a methylamine group at the 4-position, stabilized as a dihydrochloride salt. This compound is of interest in medicinal chemistry and drug discovery due to the pyrazole moiety’s versatility in hydrogen bonding and its role in modulating pharmacokinetic properties. It is commercially available (e.g., CymitQuimica Ref: 10-F672653), though discontinuations of certain stock quantities have been reported .
Properties
IUPAC Name |
N-methyl-1-(1H-pyrazol-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.2ClH/c1-6-2-5-3-7-8-4-5;;/h3-4,6H,2H2,1H3,(H,7,8);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTGTUOJRWYRFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CNN=C1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1306605-22-0 | |
| Record name | methyl(1H-pyrazol-4-ylmethyl)amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Methyl(1H-pyrazol-4-ylmethyl)amine dihydrochloride, a compound belonging to the pyrazole family, has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring with a methyl group and a methylene bridge, which plays a crucial role in its biological interactions. Its dihydrochloride form enhances solubility and stability, making it suitable for various applications, particularly in medicinal chemistry.
Molecular Formula : C₅H₈Cl₂N₄
Molecular Weight : 171.05 g/mol
This compound exhibits its biological effects primarily through enzyme inhibition. It interacts with specific molecular targets, including:
- Enzyme Inhibition : The compound can bind to the active sites of enzymes, blocking substrate access and altering metabolic pathways. This mechanism is particularly relevant in the context of anti-inflammatory and anticancer activities .
- Receptor Interaction : It may also modulate receptor activities, impacting various signaling pathways involved in cell proliferation and apoptosis.
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance:
- Cell Line Studies : Research has shown that derivatives exhibit significant cytotoxicity against various cancer cell lines such as MCF7 (breast cancer), A375 (melanoma), and NCI-H460 (lung cancer). Specific IC50 values indicate potent activity:
2. Anti-inflammatory Properties
The compound has been explored for its anti-inflammatory effects, which are critical in managing conditions like arthritis and other inflammatory diseases. Studies indicate that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis and alleviating inflammation .
3. Antioxidant Activity
Pyrazole derivatives, including this compound, have demonstrated antioxidant properties in various assays (e.g., ABTS, FRAP). These properties are essential for protecting cells from oxidative stress-related damage .
Case Studies
Several case studies have documented the efficacy of pyrazole compounds in clinical settings:
- Study on HepG2 Cells : A derivative showed approximately 54% inhibition of HepG2 liver cancer cell growth without affecting normal fibroblasts, indicating selective cytotoxicity .
- Combination Therapies : Pyrazole derivatives have been tested in combination with established chemotherapeutics, enhancing overall anticancer efficacy while reducing side effects .
Scientific Research Applications
Research indicates that compounds containing pyrazole moieties often exhibit significant biological activities, including anti-inflammatory and anticancer properties. Methyl(1H-pyrazol-4-ylmethyl)amine dihydrochloride has been investigated for its potential as a therapeutic agent in several studies:
- Anticancer Potential : Several studies have explored the anticancer properties of pyrazole derivatives. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines, including MCF7 and NCI-H460, with reported IC50 values indicating their efficacy in inhibiting cancer cell proliferation .
- Anti-inflammatory Effects : Pyrazole derivatives are also noted for their anti-inflammatory effects. Research has demonstrated that certain compounds can inhibit pro-inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
- Mechanism of Action : The mechanism by which this compound exerts its effects is believed to involve interaction with specific molecular targets, such as enzymes or receptors involved in cancer progression and inflammation .
Numerous studies have been conducted to explore the applications of this compound:
- Anticancer Activity : A study evaluated the cytotoxic effects of various pyrazole derivatives against cancer cell lines, revealing that certain modifications to the pyrazole structure significantly enhanced their anticancer activity. For example, a derivative with an IC50 value of 0.39 µM against HCT116 cells demonstrated potent efficacy .
- Inflammation Inhibition : Research on related pyrazole compounds indicated their ability to inhibit cyclooxygenase enzymes, which play a critical role in inflammatory processes. This suggests that this compound could be explored further for therapeutic use in inflammatory diseases .
- Binding Studies : Interaction studies focusing on the binding affinity of this compound to specific receptors have provided insights into its pharmacodynamics. These studies are essential for understanding how modifications to the compound's structure can enhance its therapeutic potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole Cores
a) 1-Methyl-1H-pyrazol-4-amine Dihydrochloride
- Structure: Differs by replacing the methylaminomethyl group with a simple amine (-NH₂) at the 4-position of the pyrazole ring.
- Key Data: Molecular formula C₄H₉Cl₂N₃; synonyms include "4-Amino-1-methyl-1H-pyrazole Dihydrochloride" .
b) 1H-Pyrazol-4-amine Hydrochloride
- Structure: Lacks the methyl group on the pyrazole nitrogen (N1) and the methylaminomethyl side chain.
- Key Data: Molecular formula C₃H₆ClN₃; synonyms include "4-Aminopyrazole Hydrochloride" .
c) 5-(1H-Pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine Dihydrochloride
- Structure : Integrates the pyrazole ring into a tetrahydropyrimidine scaffold.
- Key Data : Molecular formula C₇H₁₂ClN₅; molecular weight 201.66 .
- Comparison : The fused ring system enhances rigidity and may improve binding affinity in enzyme inhibition applications, but synthetic complexity increases.
Analogues with Heterocyclic Variations
a) (1-Methyl-1H-pyrrol-2-yl)methylamine Hydrochloride
- Structure : Replaces pyrazole with a pyrrole ring.
- Key Data : Molecular formula C₁₀H₂₀ClN₂; InChIKey: MUNZGRDJNLVZIH-UHFFFAOYSA-N .
b) Methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine Dihydrochloride
- Structure : Extends the methylamine side chain to a propan-2-yl group.
- Comparison : The branched alkyl chain may enhance lipophilicity, improving membrane permeability but risking metabolic instability.
Research and Application Insights
- Target Compound : Predominantly used in fragment-based drug discovery due to its balanced hydrophilicity and hydrogen-bonding capacity.
- Tetrahydropyrimidine Analogues : Reported in kinase inhibitor studies, leveraging the fused ring for ATP-binding pocket interactions .
- Pyrrole-Based Analogues : Explored in antimicrobial agents, capitalizing on pyrrole’s planar structure for DNA intercalation .
Preparation Methods
Synthesis of Pyrazolyl Precursors
The foundational step involves synthesizing 4-nitro-1H-pyrazole derivatives, which serve as key intermediates. These are typically prepared through cyclization reactions involving hydrazines and β-dicarbonyl compounds or their derivatives, such as methyl acetoacetate, under reflux conditions in inert atmospheres, yielding the pyrazole ring with high efficiency (yields ranging from 41–80%).
Nucleophilic Substitution to Attach the Methylamine Group
The nitro-substituted pyrazole derivatives undergo reduction to amino derivatives via catalytic hydrogenation. For example, using Raney nickel in methanol under hydrogen atmosphere at room temperature yields the amino pyrazole intermediate with yields exceeding 90%. This step is crucial for introducing the amino functionality necessary for subsequent methylation.
Methylation to Form the Methyl(1H-pyrazol-4-ylmethyl)amine
The amino pyrazole is methylated using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions (e.g., potassium carbonate in acetonitrile). This step introduces the methyl group at the nitrogen atom, forming the desired methyl(1H-pyrazol-4-ylmethyl)amine.
Formation of the Dihydrochloride Salt
The free base is then converted into its dihydrochloride salt by treatment with hydrogen chloride in anhydrous ethanol or methanol. The process involves bubbling HCl gas into the solution at low temperature (0–5°C) to precipitate the dihydrochloride salt, which is then filtered, washed, and dried under vacuum.
Alternative Multi-step Synthesis via Intermediate Derivatives
Synthesis of 2-Methoxy-4-(4-nitro-1H-pyrazolyl) Pyridine
This route involves reacting 4-nitro-1H-pyrazole with 2-methoxy-4-fluoropyridine or chloropyridine derivatives under basic conditions (potassium carbonate or cesium carbonate) in dry acetonitrile or DMF at 70–120°C. The reaction proceeds via nucleophilic aromatic substitution, yielding the intermediate 2-methoxy-4-(4-nitro-1H-pyrazolyl) pyridine with yields of 66–80% depending on conditions.
Reduction of Nitro to Amino Group
The nitro group in the intermediate is reduced to an amino group using catalytic hydrogenation with Raney nickel in methanol or ethanol at room temperature, producing the amino-pyridine derivative with yields exceeding 90%. This step is critical for subsequent methylation.
Methylation and Salt Formation
The amino-pyridine is methylated using methyl iodide or similar agents, followed by treatment with HCl to form the dihydrochloride salt. The process involves careful control of temperature and reaction time to maximize yield and purity.
Research Findings and Process Optimization
| Methodology | Key Reagents | Reaction Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| Catalytic hydrogenation of nitro-pyrazole | Raney Ni, H₂ | Room temperature, 2–3 hours | >90 | Efficient for amino intermediate |
| Alkylation of amino-pyrazole | Methyl iodide, K₂CO₃ | Acetonitrile, 0–25°C | 80–95 | High selectivity, control over mono-methylation |
| Nucleophilic aromatic substitution | 2-methoxy-4-fluoropyridine, K₂CO₃ | 70–120°C, dry acetonitrile | 66–80 | Optimized with excess base and inert atmosphere |
| Salt formation | HCl in ethanol | 0–5°C, bubbling HCl | Quantitative | Precipitation of dihydrochloride salt |
Notes on Scale-Up and Industrial Relevance
- Yield Optimization: Use of excess reagents and inert atmospheres minimizes side reactions.
- Purity Control: Recrystallization from suitable solvents (e.g., ethanol/water mixtures) ensures high purity.
- Cost Efficiency: Reduction of catalyst loading and elimination of distillation steps, as described in patent EP3280710B1, improve scalability.
- Environmental Considerations: Mild reaction conditions and avoidance of hazardous reagents align with green chemistry principles.
Research Findings Summary
- The synthesis of methyl(1H-pyrazol-4-ylmethyl)amine dihydrochloride is most efficiently achieved via reduction of nitro-pyrazole derivatives followed by methylation.
- Alternative routes involve functionalization of pyridine derivatives with subsequent reduction and methylation steps.
- Process optimization focuses on maximizing yield, reducing catalyst load, and simplifying purification.
Q & A
Q. What are the standard synthetic routes for methyl(1H-pyrazol-4-ylmethyl)amine dihydrochloride, and how can intermediates be characterized?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions between pyrazole derivatives and methylamine precursors. For example, reacting 4-(chloromethyl)-1H-pyrazole with methylamine under basic conditions forms the free base, followed by hydrochloric acid treatment to yield the dihydrochloride salt . Key intermediates should be characterized via:
- 1H/13C NMR : To confirm substitution patterns and purity (e.g., pyrazole ring protons appear at δ 7.5–8.0 ppm, methylamine protons at δ 2.5–3.0 ppm).
- HRMS : To verify molecular ion peaks (e.g., [M+H]+ for intermediates).
- Melting Point Analysis : To assess crystallinity and purity (e.g., sharp melting points within 1–2°C ranges indicate high purity) .
Q. How can researchers ensure the stability of this compound during storage and experimental use?
Methodological Answer: Stability is influenced by environmental factors:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis or decomposition.
- Humidity : Use desiccants to avoid deliquescence, as dihydrochloride salts are hygroscopic.
- pH : Maintain acidic conditions (pH 3–5) in aqueous solutions to prevent free base precipitation .
Periodic stability testing via HPLC (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) ensures no degradation peaks emerge over time.
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Assign signals using 2D experiments (COSY, HSQC) to resolve overlapping peaks in the pyrazole and methylamine regions .
- LC-MS : Monitor purity and detect trace impurities (e.g., unreacted starting materials) with a limit of detection ≤0.1% .
- Elemental Analysis : Confirm stoichiometry (e.g., C/N/Cl ratios matching theoretical values) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts in the synthesis of this compound?
Methodological Answer: Use a Design of Experiments (DoE) approach:
- Base Selection : Test alternatives (e.g., K2CO3 vs. Et3N) to minimize side reactions like over-alkylation.
- Temperature Control : Lower temperatures (0–5°C) may reduce thermal degradation, while higher temps (50–60°C) accelerate reaction rates.
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require purification to remove residuals .
Validate optimization via kinetic studies (e.g., in situ FTIR to track intermediate formation) .
Q. What computational strategies can predict the reactivity and binding properties of this compound?
Methodological Answer:
- DFT Calculations : Model transition states for key reactions (e.g., SN2 mechanisms) using Gaussian or ORCA software.
- Molecular Docking : Predict interactions with biological targets (e.g., enzymes, receptors) using AutoDock Vina, guided by structural analogs in PubChem .
- MD Simulations : Assess solvation dynamics and salt stability in aqueous environments (AMBER or GROMACS) .
Q. How should researchers address contradictions in reported data (e.g., conflicting bioactivity results)?
Methodological Answer:
- Meta-Analysis : Compare experimental conditions across studies (e.g., assay pH, cell lines) to identify confounding variables.
- Dose-Response Curves : Re-evaluate activity using standardized protocols (e.g., IC50 values under controlled O2 levels).
- Impurity Profiling : Use LC-MS to rule out batch-specific contaminants affecting bioactivity .
Q. What methodologies are recommended for impurity profiling in this compound?
Methodological Answer:
- HPLC-DAD/ELSD : Detect non-UV-active impurities (e.g., inorganic salts) with evaporative light scattering detectors.
- Spiking Experiments : Add known impurities (e.g., unreacted 4-(chloromethyl)-1H-pyrazole) to confirm retention times .
- Stability-Indicating Methods : Stress testing (heat, light, pH extremes) to identify degradation pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
